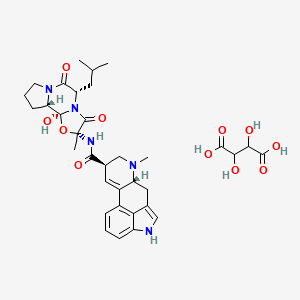

Ergosine, tartrate

Beschreibung

Ergosine is an ergopeptine alkaloid derived from the ergot fungus (Claviceps spp.), part of a broader class of ergot alkaloids that include ergotamine, ergocristine, and ergocryptine . These compounds share a tetracyclic ergoline backbone but differ in their peptide side chains, influencing their biological activity. Ergosine is structurally characterized by a tripeptide moiety (composed of alanine, phenylalanine, and proline) linked to the ergoline core .

Most research focuses on ergotamine tartrate, a well-established pharmaceutical compound used to treat migraines . Ergosine is primarily noted as an impurity in ergotamine tartrate formulations, with regulatory limits set for its presence .

Eigenschaften

CAS-Nummer |

102489-76-9 |

|---|---|

Molekularformel |

C34H43N5O11 |

Molekulargewicht |

697.7 g/mol |

IUPAC-Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C30H37N5O5.C4H6O6/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;5-1(3(7)8)2(6)4(9)10/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36);1-2,5-6H,(H,7,8)(H,9,10)/t18-,22-,23+,24+,29-,30+;/m1./s1 |

InChI-Schlüssel |

HMZOQWARQJANHN-NRUQAJJTSA-N |

Isomerische SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ergot alkaloids, including ergosine, typically involves the fermentation of Claviceps purpurea. The process begins with the cultivation of the fungus on a suitable substrate, such as rye. The alkaloids are then extracted from the sclerotia, the hardened masses of fungal mycelium.

Industrial Production Methods: Industrial production of ergot alkaloids involves large-scale fermentation processes. The fungus is grown in controlled conditions to maximize the yield of the desired alkaloid. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain pure ergosine, tartrate .

Analyse Chemischer Reaktionen

Types of Reactions: Ergosine, tartrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ergosine, tartrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactions of ergot alkaloids.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of migraines and other neurological disorders.

Industry: Used in the production of pharmaceuticals and as a research tool in drug development

Wirkmechanismus

Ergosine, tartrate exerts its effects by interacting with various molecular targets, including adrenergic, dopaminergic, and serotonergic receptors. It acts as an agonist or antagonist at these receptors, depending on the specific receptor subtype and tissue context. This interaction leads to a range of physiological effects, including vasoconstriction, modulation of neurotransmitter release, and alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Ergot Alkaloids and Tartrate Derivatives

Structural and Functional Differences

Ergosine belongs to the ergopeptine subgroup, distinguished by its peptide side chain. Key comparisons with other ergot alkaloids include:

Analytical and Pharmacological Profiles

- Quantification Methods : Ergosine is quantified using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), often with ergotamine tartrate as a reference standard due to structural similarities .

- Impurity Limits : In ergotamine tartrate formulations, ergosine is restricted to ≤1.0% (USP standards) .

- Toxicity : Ergosine, like other ergot alkaloids, exhibits vasoconstrictive properties. However, its low concentration in pharmaceuticals minimizes clinical significance compared to ergotamine tartrate, which has well-defined dosing guidelines .

Tartrate Salt Comparisons

The tartrate salt form enhances solubility and stability for therapeutic delivery. While ergotamine tartrate is extensively studied, ergosine tartrate lacks comparable data. Key differences include:

Research Findings and Data Tables

Table 1: USP Standards for Ergotamine Tartrate (vs. Ergosine as Impurity)

| Parameter | Ergotamine Tartrate (USP) | Ergosine Allowable Limit |

|---|---|---|

| Assay (titration) | 98.0–101.0% | ≤1.0% impurity |

| Total Impurities | ≤2.0% | Not quantified as standalone |

Table 2: Analytical Methods for Ergot Alkaloids

| Compound | Method | Detection Limit | Reference Standard Used |

|---|---|---|---|

| Ergosine | HPLC-Fluorescence | 2 ng/g (in grains) | Ergotamine tartrate |

| Ergotamine tartrate | LC-UV | 0.5 µg/mL | USP-grade standard |

Key Observations and Gaps in Knowledge

- Ergosine Tartrate: No direct studies or pharmacopeial monographs exist for ergosine tartrate.

- Therapeutic Potential: Unlike ergotamine tartrate, ergosine lacks clinical applications due to its low abundance and potent toxicity at higher doses.

- Regulatory Oversight : Ergosine is monitored only as a contaminant, whereas ergotamine tartrate is tightly regulated (e.g., EPA listing: 500 lbs RQ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.